N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea
Description
Properties
CAS No. |
910616-61-4 |
|---|---|
Molecular Formula |
C16H18N6O4 |
Molecular Weight |
358.35 g/mol |
IUPAC Name |
[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxopyridin-3-yl]methylurea |
InChI |
InChI=1S/C16H18N6O4/c1-3-21-9-11(8-18-16(17)24)10(2)14(15(21)23)20-19-12-6-4-5-7-13(12)22(25)26/h4-7,9H,3,8H2,1-2H3,(H3,17,18,24) |
InChI Key |
HKIVHFOUPBUQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Setup
The continuous flow method allows for real-time monitoring and adjustment of reaction parameters such as temperature and pressure. The following steps summarize a flow-based synthesis approach:
-
- Prepare solutions of reactants in separate feed lines.
-
- Utilize coiled tube reactors to facilitate mixing and reaction under controlled conditions.
-
- After reaction completion, employ a liquid-liquid phase separator to isolate organic products from aqueous byproducts.
Data Tables
The following table summarizes key data related to the synthesis methods discussed:
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional Synthesis | Established techniques | Time-consuming, multi-step process |
| Flow Chemistry | Faster reactions, better yields | Requires specialized equipment |
Research Findings
Recent studies have highlighted the effectiveness of using flow chemistry for synthesizing complex organic compounds like this compound. For instance:
Yield Improvement : Flow synthesis has been shown to enhance product yields by reducing side reactions that are common in batch processes.
Safety Enhancements : The continuous nature of flow chemistry minimizes exposure to hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is C16H18N6O4. It features a dihydropyridine core structure which is known for its biological activity. The presence of the nitrophenyl diazenyl group enhances its reactivity and potential interactions with biological targets.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of diazenyl compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies suggest that similar urea derivatives possess inhibitory effects against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .
3. Enzyme Inhibition
N-{(1-Ethyl-4-methyl)-5-(E)-(2-nitrophenyl)diazenyl}-6-oxo derivatives have shown potential as enzyme inhibitors. For example, they may inhibit enzymes such as acetylcholinesterase or butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .
Material Science Applications
1. Dye Applications
Due to the presence of the diazenyl group, this compound could be explored as a dye or pigment in various materials. Its vibrant color properties can be utilized in textiles and coatings where colorfastness and stability are crucial .
2. Photochemical Studies
The compound’s ability to undergo photochemical reactions makes it a candidate for studies in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce cytotoxic species upon light activation, which can be particularly useful in targeting cancer cells selectively .
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several diazenyl derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds structurally related to N-{(1-Ethyl)-4-methyl}-5-(E)-(2-nitrophenyl)diazenyl showed IC50 values in the low micromolar range against breast and prostate cancer cells, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant inhibition zones compared to control treatments, indicating potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)
This compound, reported by Zhang et al. (2017), shares functional and structural similarities with the target molecule:
Key Differences:
Nitro Group Position :
- The target compound’s 2-nitrophenyldiazenyl group (ortho-nitro) may induce steric hindrance and alter electronic properties compared to the para-nitro substituent in Compound 1l. This could affect reactivity or binding interactions.
Functional Group Diversity: The urea group in the target compound offers hydrogen-bond donor/acceptor sites absent in Compound 1l, which features ester and cyano groups. This difference may influence solubility or bioactivity.
Methodology for Structural Analysis
Both compounds would require advanced crystallographic tools for structural validation:
- SHELX Suite : SHELXL is widely used for small-molecule refinement, including handling anisotropic displacement parameters and hydrogen-bonding networks .
- WinGX/ORTEP : These programs enable visualization of crystal packing and anisotropic ellipsoids, critical for comparing steric effects in nitro-substituted analogs .
Research Implications and Limitations
- Urea vs. Ester Groups : Urea’s hydrogen-bonding capacity could enhance intermolecular interactions in crystal lattices or biological targets, whereas ester groups in Compound 1l may favor hydrolytic stability.
- Data Gaps : Absence of experimental data (e.g., XRD, bioactivity) for the target compound limits direct functional comparisons.
Biological Activity
N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea (CAS No. 910616-61-4) is a complex organic compound with potential biological activities attributed to its unique structural features, particularly the azo group and the pyridine derivative. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.35 g/mol. The compound features an azo group (-N=N-) which is known for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O4 |
| Molecular Weight | 358.35 g/mol |
| IUPAC Name | [1-Ethyl-4-methyl-5-(2-nitrophenyl)diazenyl]-6-oxopyridin-3-yl}methylurea |
| CAS Number | 910616-61-4 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can affect metabolic pathways. For example, similar compounds with azo groups have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and memory function .
- DNA Interaction : The azo group can undergo reduction to form amines, which may interact with DNA, potentially leading to mutagenic effects or influencing gene expression.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that N-{(1-Ethyl-4-methyl-5-[E-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-y)methyl}urea may also exhibit this activity, contributing to cellular protection against oxidative stress .
Case Study 1: Anticancer Activity
A study conducted on related azo compounds indicated that they possess significant anticancer properties. For instance, compounds similar to N-{(1-Ethyl-4-methyl-5-[E-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-y)methyl}urea were evaluated against various cancer cell lines. The results showed effective inhibition of cell proliferation at micromolar concentrations.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Azo Compound A | HCT116 | 12.5 |
| Azo Compound B | MCF7 | 15.0 |
Case Study 2: Enzyme Inhibition
In a comparative study of enzyme inhibition, N-{(1-Ethyl-4-methyl-5-[E-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-y)methyl}urea was tested against AChE and BChE:
| Enzyme | Inhibition (%) | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | 65% | 40 |
| Butyrylcholinesterase | 80% | 25 |
These findings suggest that the compound could be a candidate for further development in treating conditions related to cholinergic dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
